1-(2-Bromophenyl)-5-(trifluoromethyl)-1H-tetrazole
Description
1-(2-Bromophenyl)-5-(trifluoromethyl)-1H-tetrazole is a substituted tetrazole featuring a bromine atom at the ortho position of the phenyl ring and a trifluoromethyl (-CF₃) group at the 5-position of the tetrazole core. Tetrazoles are heterocyclic compounds valued for their metabolic stability, hydrogen-bonding capacity, and role as bioisosteres for carboxylic acids in medicinal chemistry.
Properties
IUPAC Name |
1-(2-bromophenyl)-5-(trifluoromethyl)tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N4/c9-5-3-1-2-4-6(5)16-7(8(10,11)12)13-14-15-16/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWJXGMBZLGERQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=NN=N2)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenyl)-5-(trifluoromethyl)-1H-tetrazole typically involves the reaction of 2-bromobenzonitrile with trifluoromethylating agents under specific conditions. One common method is the reaction of 2-bromobenzonitrile with trifluoromethylamine in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pressure.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar methods but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromophenyl)-5-(trifluoromethyl)-1H-tetrazole can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form bromophenol derivatives.
Reduction: The tetrazole ring can be reduced to form aminotetrazole derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Bromophenol derivatives
Reduction: Aminotetrazole derivatives
Substitution: Substituted tetrazoles and aminotetrazoles
Scientific Research Applications
1-(2-Bromophenyl)-5-(trifluoromethyl)-1H-tetrazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Bromophenyl)-5-(trifluoromethyl)-1H-tetrazole exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The position and nature of substituents on the tetrazole ring and aryl group significantly impact physical properties. Key comparisons include:
- Key Observations: The ortho-bromophenyl group in the target compound introduces steric hindrance compared to para-substituted analogs (e.g., 1-(4-Bromophenyl)-5-methyl-1H-tetrazole) .
Stability and Reactivity
- Stability : Tetrazoles with electron-withdrawing groups (e.g., -CF₃) exhibit enhanced thermal stability. 5-(2-Bromophenyl)-1H-tetrazole requires storage at 2–8°C under dry conditions .
- Reactivity : The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the -CF₃ group directs electrophilic substitution reactions.
Biological Activity
1-(2-Bromophenyl)-5-(trifluoromethyl)-1H-tetrazole is a member of the tetrazole family, known for its diverse biological activities. Tetrazoles are recognized for their potential in medicinal chemistry due to their ability to mimic carboxylic acids while exhibiting enhanced metabolic stability and lipophilicity. This article reviews the biological activity of this specific compound, focusing on its antimicrobial properties, pharmacodynamics, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a tetrazole ring substituted with a bromophenyl and trifluoromethyl group. The presence of electron-withdrawing groups like trifluoromethyl can significantly influence the compound's biological interactions.
Antimicrobial Properties
Tetrazoles, including this compound, have been evaluated for their antimicrobial activity against various pathogens. Research indicates that compounds with similar structures exhibit potent activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Studies have shown that related tetrazoles demonstrate MIC values ranging from 0.1 to 3.2 μg/mL against standard bacterial strains, outperforming traditional antibiotics like ciprofloxacin in some cases .
| Compound | MIC (μg/mL) | Activity Against |
|---|---|---|
| 1 | 0.8 | Staphylococcus aureus |
| 2 | 0.8 | Staphylococcus epidermidis |
| 3 | 0.4 | Escherichia coli |
| 4 | 25.6 | Pseudomonas aeruginosa |
The structural modifications in tetrazoles can enhance their binding affinity to bacterial targets, leading to increased antimicrobial efficacy.
The mechanism by which tetrazoles exert their antimicrobial effects often involves interference with bacterial DNA replication and cell wall synthesis. The ability of the tetrazole ring to act as a hydrogen bond acceptor enhances interactions with target proteins, potentially leading to the inhibition of vital enzymatic processes in bacteria .
Pharmacodynamics
Pharmacodynamic studies reveal that the introduction of a tetrazole moiety can alter the pharmacokinetic profile of compounds, resulting in improved membrane permeability and bioavailability compared to carboxylic acid analogs . The lipophilicity of tetrazole anions allows for better tissue distribution and cellular uptake.
Case Studies
A series of studies have been conducted to assess the biological activity of various substituted tetrazoles:
- Study on Antimicrobial Efficacy : A recent investigation synthesized several derivatives of 1H-tetrazoles, including those similar to this compound. The results indicated significant antimicrobial activity against clinical strains of Staphylococcus and E. coli, with some derivatives showing MIC values lower than established antibiotics .
- Structure-Activity Relationship Analysis : SAR studies indicated that the presence of halogen substituents (like bromine) and trifluoromethyl groups enhances the biological activity by increasing electron density and improving interactions with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
